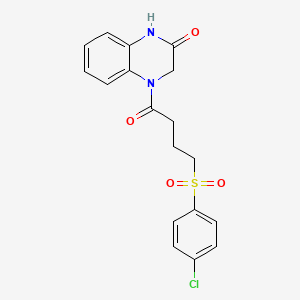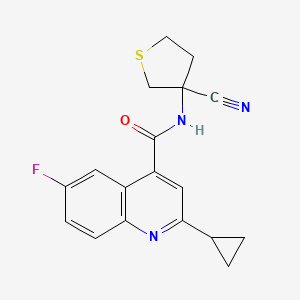
N-(3-cyanothiolan-3-yl)-2-cyclopropyl-6-fluoroquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanothiolan-3-yl)-2-cyclopropyl-6-fluoroquinoline-4-carboxamide is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in medicine and pharmaceuticals. The compound is known for its antibacterial properties and has been extensively studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3-cyanothiolan-3-yl)-2-cyclopropyl-6-fluoroquinoline-4-carboxamide involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and cell division. The compound binds to the active site of these enzymes, thereby preventing their activity and leading to bacterial cell death.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-2-cyclopropyl-6-fluoroquinoline-4-carboxamide has been shown to have minimal toxicity in mammalian cells and has been well-tolerated in animal studies. The compound has also been shown to have low potential for drug interactions, making it a promising candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-cyanothiolan-3-yl)-2-cyclopropyl-6-fluoroquinoline-4-carboxamide is its broad-spectrum antibacterial activity, making it a potential candidate for the treatment of multiple bacterial infections. However, the compound's limited solubility in aqueous solutions can pose challenges in its formulation and administration.
Direcciones Futuras
Future research on N-(3-cyanothiolan-3-yl)-2-cyclopropyl-6-fluoroquinoline-4-carboxamide could focus on its potential application in combination therapy for the treatment of bacterial infections and cancer. Additionally, studies could be conducted to optimize the compound's solubility and pharmacokinetic properties for improved efficacy and safety in clinical settings.
Métodos De Síntesis
The synthesis of N-(3-cyanothiolan-3-yl)-2-cyclopropyl-6-fluoroquinoline-4-carboxamide involves the reaction of 6-fluoro-2-methyl-8-(3-(methylthio)-1H-1,2,4-triazol-1-yl)-1,2-dihydroquinoline-4(3H)-one with 2-cyclopropyl-4-(4-fluorophenyl)-3-oxobutanoic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting product is then further reacted with cyanogen bromide to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(3-cyanothiolan-3-yl)-2-cyclopropyl-6-fluoroquinoline-4-carboxamide has been extensively studied for its antibacterial properties. It has shown promising results in inhibiting the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The compound has also been studied for its potential application in cancer treatment, as it has been shown to induce cell death in cancer cells.
Propiedades
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-cyclopropyl-6-fluoroquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-12-3-4-15-13(7-12)14(8-16(21-15)11-1-2-11)17(23)22-18(9-20)5-6-24-10-18/h3-4,7-8,11H,1-2,5-6,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVOEXPDISRBKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)NC4(CCSC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-2-cyclopropyl-6-fluoroquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

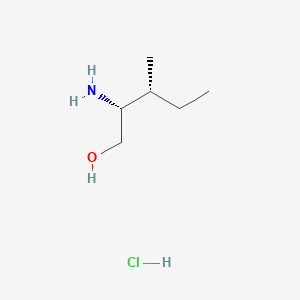
![2-((3-(4-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2899109.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2899110.png)
![2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2899111.png)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2899113.png)
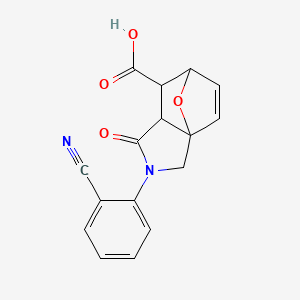
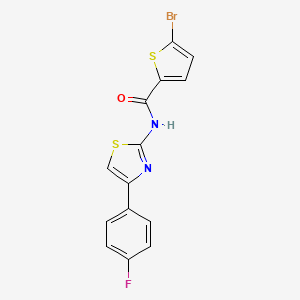
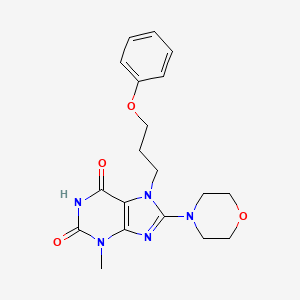
![3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione](/img/structure/B2899121.png)
![6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2899130.png)
